molecular formula C8H9BrN2O2 B2449128 Ethyl 5-amino-6-bromopicolinate CAS No. 1805559-39-0

Ethyl 5-amino-6-bromopicolinate

Cat. No. B2449128
CAS RN: 1805559-39-0
M. Wt: 245.076
InChI Key: GMFNFNQPUQHWDB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2 . It is used as a building block in organic synthesis . The IUPAC name for this compound is ethyl 6-amino-5-bromopicolinate .


Synthesis Analysis

The synthesis of similar compounds, such as Ethyl 6-bromopicolinate, has been reported. It was prepared by monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate and subsequently by a reaction with iodine in ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-6-bromopicolinate can be represented by the SMILES notation: O=C(OCC)C(C=C1)=NC(N)=C1Br .


Physical And Chemical Properties Analysis

Ethyl 5-amino-6-bromopicolinate is a solid at room temperature . It has a molecular weight of 245.08 .

Scientific Research Applications

  • Neuroprotective Properties : A study on Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, a derivative of Ethyl 5-amino-6-bromopicolinate, highlights its neuroprotective properties. This compound can reduce cell death induced by various stress factors and is noted for its potential in promoting cell survival (Orozco et al., 2004).

  • Chemical Synthesis : Research on the synthesis of 6,6′-dimethyl-2,2′-bipyridine via homocoupling of 6-bromopicoline demonstrates a high-yield preparation method. This study is significant for its contribution to the efficient production of bipyridine derivatives (Cassol et al., 2000).

  • X-ray Analysis and Vibrational Studies : A paper focused on the synthesis and analysis of a mecarbinate derivative, which includes Ethyl 5-amino-6-bromopicolinate, provides insights into its molecular structure through X-ray and vibrational spectral studies (Luo et al., 2019).

  • Pharmacological Activities : A study discusses the synthesis of various 6-bromoquinazolinone derivatives, demonstrating their importance in pharmacological research, particularly for their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).

  • Cancer Therapy Research : Research on Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, another derivative, highlights its potential in overcoming drug resistance in cancer cells and its role in inducing apoptosis in tumor cells (Das et al., 2009).

  • Enzymatic Activity Inhibition : A study on N-[2-bromocinnamyl(amino)ethyl]-5-isoquinolinesulphonamide (H-89) reveals its ability to inhibit the incorporation of choline into phosphatidylcholine, indicating its potential application in biochemical research (Wieprecht et al., 1994).

  • Intermediate Synthesis : A paper focusing on the synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the synthesis of anti-cancer drugs, provides a method that can be applied to the production of drugs inhibiting thymidylate synthase (Sheng-li, 2004).

Future Directions

Ethyl 5-amino-6-bromopicolinate, like other similar compounds, is a valuable building block in organic synthesis . Its potential applications in various fields, including medicinal chemistry, could be explored further. The development of safe and sustainable methodologies for its synthesis and reactions is an area of ongoing research .

properties

IUPAC Name

ethyl 5-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFNFNQPUQHWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805559-39-0
Record name ethyl 5-amino-6-bromopyridine-2-carboxylate
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